molecular formula C10H16O2 B2991304 3-(2-Norbornyl)propionic acid CAS No. 22637-41-8

3-(2-Norbornyl)propionic acid

Cat. No. B2991304
CAS RN: 22637-41-8
M. Wt: 168.236
InChI Key: IFRPOCRJAZIRNB-UHFFFAOYSA-N
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Description

3-(2-Norbornyl)propionic acid is a derivative of norbornane . It contains 28 atoms in total: 16 Hydrogen atoms, 10 Carbon atoms, and 2 Oxygen atoms . The 2-norbornyl cation, a carbocation formed from derivatives of norbornane, has been the subject of extensive studies and vigorous debates .


Molecular Structure Analysis

The 2-norbornyl cation, which is related to 3-(2-Norbornyl)propionic acid, has a non-classical structure with a 3-center, 2-electron bond . This structure is not symmetrical and does not require C22C s-bond bridging . At high temperatures, the 2-norbornyl cation is proposed to be an H22C122H s-bond delocalized resonance hybrid .


Physical And Chemical Properties Analysis

Propionic acid, a related compound, is a colorless, corrosive, and naturally occurring organic acid with a pungent, disagreeable, and rancid odor . It is used in various industrial applications, especially in the food industry .

Scientific Research Applications

Food Preservation

3-(2-Norbornyl)propionic acid, as a derivative of propionic acid, is recognized for its antimicrobial properties . It’s used as a food preservative to control the contamination of food by microorganisms such as Salmonella spp., Escherichia coli O157:H7, and Listeria monocytogenes during pre- and post-harvesting of food products . The non-dissociated form of propionic acid can pass through a cell membrane into the cytoplasm, releasing protons and creating a pH gradient that inhibits the growth of mold, yeast, and bacteria .

Animal Feed Additive

In the animal feed industry, 3-(2-Norbornyl)propionic acid can be used as an antimicrobial agent . It helps in preserving the feed by preventing spoilage and protecting livestock from harmful pathogens .

Biotechnological Production

The compound is involved in novel biological approaches for the production of propionic acid using microorganisms and renewable biomass. This is part of a broader effort to adapt to green technology and reduce reliance on petroleum-based feedstock for chemical synthesis .

Antimicrobial Agent

Due to its strong antimicrobial properties, 3-(2-Norbornyl)propionic acid is used in the synthesis of other compounds that serve as antimicrobial agents in various industrial applications .

Herbicide Formulation

It has applications in agriculture as a component of herbicides. The herbicidal properties help in controlling the growth of unwanted plants and weeds .

Flavoring Agent

As a derivative of propionic acid, it can also be used as an artificial flavoring agent in the food industry, adding a specific taste to food products .

Safety and Hazards

Propionic acid, a related compound, is considered hazardous. It may cause respiratory irritation, severe skin burns, and eye damage. It is also a flammable liquid . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

There is growing interest in the fermentative production of propionic acid due to increasing concerns about greenhouse gas emissions from fossil fuels and a growing consumer preference for bio-based products . Genome shuffling combined with high throughput omics and metabolic engineering is providing new opportunities for biological propionic acid production .

properties

IUPAC Name

3-(2-bicyclo[2.2.1]heptanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-10(12)4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRPOCRJAZIRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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